molecular formula C5H10Cl2F3N B2375533 N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride CAS No. 2247106-47-2

N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride

Cat. No. B2375533
CAS RN: 2247106-47-2
M. Wt: 212.04
InChI Key: LXTPLJPGWXNMFA-UHFFFAOYSA-N
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Description

“N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride” is likely a derivative of ethanamine, which is an organic compound with a two-carbon backbone. It contains a trifluoro group, which is a strong electron-withdrawing group, and a 2-chloroethyl group, which is a common moiety in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be influenced by the electron-withdrawing trifluoro group and the polar amine and chloride groups. These groups could potentially influence the compound’s conformation and reactivity .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The amine group could participate in acid-base reactions, and the chloroethyl group could undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoro group could increase the compound’s stability and lipophilicity, while the chloride could enhance its water solubility .

Scientific Research Applications

Fluorination Agent in Organic Chemistry

N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine hydrochloride has been utilized in organic chemistry as a fluorinating agent. It has been specifically used for replacing hydroxyl groups with fluorine atoms in various compounds. This application is significant in the synthesis of compounds with carbonyl, ester, and amino groups, as well as their combinations (Bergmann & Cohen, 1970).

Chemical Reaction Studies

This chemical has been a subject of study in reactions with nucleophiles in aqueous solutions, investigated through nuclear magnetic resonance spectroscopy. Such studies help in understanding the chemical behavior and potential applications of this compound in various chemical reactions (Golding, Kebbell, & Lockhart, 1987).

Drug Development

In the field of drug development, derivatives of this compound have been explored. For instance, its role in the development of neurokinin-1 receptor antagonists, which are significant in clinical settings for treating conditions like emesis and depression, has been noted (Harrison et al., 2001).

Degradation and Stability Analysis

The compound's degradation behavior, particularly in relation to the formation of 2-chloroethanol and other degradation products under physiological conditions, has been studied. This is crucial for understanding its stability and reactivity in various environments (Reed et al., 1975).

Synthesis of Chemical Intermediates

It has been used in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in organic synthesis, widely applied in fields like medicine, pesticide, and chemical industries. This showcases its versatility and importance in creating various chemical intermediates (Wang Ling-ya, 2015).

Alkylation in Cancer Chemotherapy Studies

The compound has been prepared and evaluated for its use in cancer chemotherapy studies, particularly focusing on its alkylation properties. This highlights its potential role in the development of chemotherapy drugs (Pettit, Blonda, & Harrington, 1963).

Preparation of Amidines

It has been used in the preparation of amidines, showcasing its effectiveness in forming these compounds under mild conditions. This application is important in pharmaceutical and chemical syntheses (Caron, Wei, Douville, & Ghosh, 2010).

Safety And Hazards

As with any chemical compound, handling “N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride” would require appropriate safety measures. Based on its functional groups, it could potentially be harmful if swallowed or in contact with skin .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could potentially be explored for use in pharmaceuticals, particularly if it exhibits desirable biological activity .

properties

IUPAC Name

N-(2-chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClF3N.ClH/c1-10(3-2-6)4-5(7,8)9;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTPLJPGWXNMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCl)CC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride

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